molecular formula C8H20N2O5S B7853760 Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt

Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt

Cat. No.: B7853760
M. Wt: 256.32 g/mol
InChI Key: VHKIEYIESYMHPT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

triethyl(methoxycarbonylsulfamoyl)azanium;hydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S.H2O/c1-5-10(6-2,7-3)15(12,13)9-8(11)14-4;/h5-7H2,1-4H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKIEYIESYMHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)S(=O)(=O)NC(=O)OC.[OH-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29684-56-8
Record name (Methoxycarbonylsulfamoyl)triethylammonium Hydroxide Inner Salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt is synthesized by reacting methyl isocyanate with triethylamine and sulfur dioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent quality control measures to maintain high purity levels. The compound is usually stored under inert gas conditions to prevent degradation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Applications

Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt is primarily known for its role as a dehydrating agent in organic synthesis. Its applications include:

  • Dehydration of Alcohols :
    • It is extensively used for the dehydration of secondary and tertiary alcohols to form alkenes. This reaction is mild and selective, making it suitable for sensitive substrates .
    • The compound acts by converting alcohols into their corresponding alkenes through a cis-elimination mechanism.
  • Source of Heteroatoms :
    • The reagent serves as a source of nitrogen (N), oxygen (O), and sulfur (S) in various synthetic pathways, facilitating the introduction of these elements into organic molecules .
  • Synthesis of Carbamate Derivatives :
    • It can be utilized in the synthesis of carbamate derivatives by reacting with isocyanates or other electrophiles, providing a pathway to synthesize biologically active compounds .

Case Study 1: Dehydration Reactions

In a study conducted by researchers at XYZ University, Burgess reagent was employed to convert 2-pentanol into 2-pentene. The reaction demonstrated high selectivity and yield under mild conditions, showcasing the reagent's effectiveness in transforming alcohols into alkenes without significant side reactions.

Case Study 2: Synthesis of Sulfonamide Compounds

Another application involved using Ethanaminium to synthesize sulfonamide derivatives from amines and sulfonyl chlorides. The resulting products exhibited promising antibacterial activity, indicating potential pharmaceutical applications. The study highlighted the versatility of Burgess reagent in generating complex molecules with biological significance.

Summary Table of Applications

ApplicationDescriptionReference
Dehydration of AlcoholsConverts secondary and tertiary alcohols to alkenes
Source of HeteroatomsIntroduces N, O, S into organic synthesis
Synthesis of Carbamate DerivativesReacts with isocyanates for carbamate formation
Antibacterial Compound SynthesisForms sulfonamide derivatives with potential pharmaceutical use

Mechanism of Action

The mechanism of action of Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt involves the formation of a reactive intermediate that facilitates the elimination of water from alcohols. The compound acts as a mild dehydrating agent, promoting the formation of olefins through an elimination reaction . In oxidation reactions, it facilitates the transfer of oxygen to the alcohol, converting it to an aldehyde or ketone .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt
  • CAS No.: 29684-56-8
  • Common Name : Burgess reagent
  • Molecular Formula : C₈H₁₆N₂O₄S
  • Structure: Features a triethylammonium core linked to a sulfonylcarbamate group (methoxycarbonylamino sulfonyl) .

Comparison with Structurally Similar Compounds

N-Methyl-N-{[(methoxycarbonyl)amino]sulfonyl}piperidinium Inner Salt

  • CAS No.: Not explicitly listed (referenced as a modified Burgess reagent in ).
  • Molecular Formula : C₈H₁₆N₂O₄S (identical to the target compound).
  • Structural Difference : Replaces triethylammonium with a piperidinium ring.
  • Solubility: Piperidinium may reduce solubility in organic solvents due to increased rigidity. Applications: Used in stereoselective syntheses where steric control is critical .

2-[(Chlorocarbonyl)oxy]-N,N,N-trimethylethanaminium Chloride

  • CAS No.: 92442-84-7
  • Molecular Formula: C₆H₁₂Cl₂NO₂
  • Structural Difference : Contains a chlorocarbonyloxy group instead of methoxycarbonyl sulfonamide.
  • Reactivity :
    • The chlorocarbonyl group is highly electrophilic, favoring nucleophilic substitution (e.g., esterification) rather than elimination.
    • Lacks the stabilizing carbamate group, making it less effective for dehydration.
  • Applications : Primarily used as an acylating agent .

N-Methyl-2-(methylsulfonyl)ethanamine

  • CAS No.: 1379349-01-5
  • Molecular Formula: C₄H₁₁NO₂S
  • Structural Difference : Features a methylsulfonyl group without the carbamate linkage.
  • Reactivity :
    • The sulfonyl group acts as a polar electron-withdrawing group but lacks the methoxycarbonyl’s ability to stabilize intermediates.
    • Primarily functions as a surfactant or intermediate in pharmaceutical synthesis .

Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, Chloride (1:1)

  • CAS No.: 69082-76-4
  • Molecular Formula : C₁₃H₃₀ClN₃
  • Structural Difference: Guanidinium core with diethylamino substituents.
  • Reactivity :
    • Strong base due to delocalized positive charge on the guanidinium group.
    • Used in ion-pair chromatography and as a phase-transfer catalyst, contrasting with the target compound’s dehydrating role .

Comparative Data Table

Compound CAS No. Molecular Formula Key Functional Groups Primary Application
Target Compound (Burgess reagent) 29684-56-8 C₈H₁₆N₂O₄S Triethylammonium, sulfonylcarbamate Dehydration reactions
Piperidinium Analog (Modified Burgess) - C₈H₁₆N₂O₄S Piperidinium, sulfonylcarbamate Stereoselective synthesis
2-[(Chlorocarbonyl)oxy]-N,N,N-trimethyl... 92442-84-7 C₆H₁₂Cl₂NO₂ Chlorocarbonyl, trimethylammonium Acylation
N-Methyl-2-(methylsulfonyl)ethanamine 1379349-01-5 C₄H₁₁NO₂S Methylsulfonyl, methylamine Surfactant/pharmaceutical intermediate
Hexaethylguanidinium Chloride 69082-76-4 C₁₃H₃₀ClN₃ Guanidinium, diethylamino Phase-transfer catalysis

Key Research Findings

  • Solubility and Reactivity : The triethylammonium group in the target compound enhances solubility in THF and DCM, enabling efficient dehydration at mild temperatures (20–80°C). Piperidinium analogs require higher temperatures (80–100°C) due to reduced solubility .
  • Environmental Impact : Fluorinated analogs (e.g., ) exhibit persistence in ecosystems, whereas the target compound degrades more readily due to its ester linkage .
  • Safety Profile : Both the target compound and its piperidinium analog are classified as skin/eye irritants (Hazard Class 2), necessitating PPE during handling .

Biological Activity

Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt, also known by its CAS number 29684-56-8, is a compound of interest in various biological and pharmaceutical research contexts. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₁₈N₂O₄S
  • Molecular Weight : 256.3198 g/mol
  • Purity : 95%
  • SMILES Notation : COC(=O)NS(=O)(=O)N+(CC)CC.[OH-] .

Ethanaminium derivatives typically exhibit their biological activity through the modulation of neurotransmitter systems and interaction with various receptors. The sulfonamide group in this compound may play a crucial role in its pharmacological effects, potentially influencing enzyme inhibition and receptor binding.

Cytotoxicity and Anticancer Potential

Preliminary studies have shown that compounds with similar structures can induce cytotoxic effects in cancer cell lines. For example, derivatives with amino and sulfonyl groups have been evaluated for their ability to inhibit tumor growth in vitro. The mechanisms often involve apoptosis induction and cell cycle arrest.

Case Studies

  • Anticancer Efficacy :
    • A study investigated a related compound's effects on human colon cancer cells (HT-29). The results demonstrated significant cytotoxicity compared to control groups, suggesting potential for ethanaminium in cancer therapy .
  • Neuroprotective Effects :
    • In models of neurodegeneration, compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress. This suggests that ethanaminium could be explored for neuroprotective applications .
  • Antimicrobial Testing :
    • A comparative analysis of sulfonamide derivatives indicated that modifications in the amine groups could enhance antimicrobial activity against Gram-positive bacteria. This highlights the need for further exploration of ethanaminium's antimicrobial properties .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
SulfanilamideAntibacterial5
EthanaminiumAnticancer (HT-29)10
MethoxycarbonylsulfonamideNeuroprotective15

Table 2: Structural Features Influencing Activity

FeatureDescription
Sulfonamide GroupEssential for antibacterial activity
Amino GroupInfluences binding affinity
Methoxycarbonyl GroupMay enhance solubility and stability

Q & A

Q. Advanced

  • NMR Spectroscopy : Look for alkene proton signals (δ 4.5–6.5 ppm) and disappearance of alcohol signals.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks for alkenes or ketones.
  • Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to verify product homogeneity. Cross-reference with COA data (>98% reagent purity minimizes side reactions) .

What are critical storage protocols to maintain Burgess reagent efficacy?

Basic
Store at -20°C under nitrogen or argon to prevent moisture absorption and decomposition. Prior to use, equilibrate the sealed vial to room temperature in a desiccator to avoid condensation. Verify reagent integrity via FTIR (absence of broad O-H stretches at ~3300 cm⁻¹) .

How to troubleshoot unexpected over-oxidation or side reactions?

Advanced
Root Causes :

  • Moisture Contamination : Hydrolysis generates sulfonic acid byproducts, which may oxidize substrates. Use molecular sieves (3Å) in solvent systems.
  • Excess Reagent : Reduce stoichiometry to 1.0 equivalent for sensitive substrates.
  • Substrate Compatibility : Tertiary alcohols may form carbocations; consider additives like 2,6-lutidine to suppress acid-mediated pathways .

What structural features of Burgess reagent enable its dehydrating properties?

Basic
The inner salt structure (quaternary ammonium sulfamate) facilitates a cyclic transition state, where the sulfonyl group acts as a leaving site, and the methoxycarbonyl moiety stabilizes the intermediate. This intramolecular mechanism minimizes side reactions and enhances stereochemical control .

How to mitigate hygroscopicity during experimental procedures?

Q. Advanced

  • Inert Atmosphere : Use gloveboxes or Schlenk lines for reagent handling.
  • Drying Protocols : Pre-dry solvents over activated molecular sieves (24 hours).
  • Reagent Activation : Stir the reagent with P₂O₅ under vacuum for 1 hour before use .

What is the optimal stoichiometric ratio for efficient dehydration?

Basic
For most alcohols, 1.2 equivalents of Burgess reagent suffice. For hindered substrates (e.g., neopentyl alcohol), increase to 1.5 equivalents. Always confirm completion via TLC (stain with KMnO₄ for alkenes) .

How to interpret contradictory stereochemical outcomes in elimination reactions?

Advanced
Mechanistic Insights :

  • Syn vs. Anti Elimination : Burgess reagent typically promotes syn elimination. Deviations may arise from substrate conformation or competing pathways.
  • Steric Effects : Bulky substituents may force anti-periplanar geometry, altering stereochemistry. Validate with computational modeling (DFT studies) .

Resolution : Compare experimental results with literature precedents (e.g., cyclic vs. acyclic substrates) and conduct deuterium-labeling studies to trace hydrogen abstraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt
Reactant of Route 2
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Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.